(4-Bromo-2,3-dichlorophenyl)(methyl)sulfane is a chemical compound characterized by the molecular formula and a molecular weight of approximately 271.99 g/mol. This compound features a phenyl ring substituted with bromine and chlorine atoms, along with a methyl sulfane group. The IUPAC name for this compound is 1-bromo-2,3-dichloro-4-methylsulfanylbenzene, and it is recognized by its CAS number 214283-19-9.
This compound is classified under organosulfur compounds, specifically those containing sulfur in the form of a sulfane group. Its synthesis and properties have been documented in various chemical databases, including PubChem and BenchChem, which provide insights into its structure and potential applications.
The synthesis of (4-Bromo-2,3-dichlorophenyl)(methyl)sulfane involves several steps that utilize specific reagents and conditions:
The molecular structure of (4-Bromo-2,3-dichlorophenyl)(methyl)sulfane can be described using several notations:
InChI=1S/C7H5BrCl2S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
YKUWFLWEYWBCKA-UHFFFAOYSA-N
CSC1=C(C(=C(C=C1)Br)Cl)Cl
These identifiers provide a unique representation of the molecule's structure in various chemical databases.
The compound features:
(4-Bromo-2,3-dichlorophenyl)(methyl)sulfane can participate in various chemical reactions typical for organosulfur compounds:
Relevant analyses suggest that while specific physical constants (melting point, boiling point) are not widely reported, they can be inferred based on similar compounds in literature.
(4-Bromo-2,3-dichlorophenyl)(methyl)sulfane has potential applications in various scientific fields:
Research into its biological effects or applications in drug development remains an area of interest but requires further exploration to establish definitive uses .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: